molecular formula C21H12O7 B2636542 4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid CAS No. 500533-95-9

4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B2636542
CAS No.: 500533-95-9
M. Wt: 376.32
InChI Key: VPMWLNJETPKSSC-UHFFFAOYSA-N
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Description

“4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C21H12O7, and it has a molecular weight of 376.32.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a xanthen-9-yl group attached to a benzene-1,3-dicarboxylic acid group . It contains a total of 51 bonds, including 35 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 4 six-membered rings and 2 ten-membered rings .

Scientific Research Applications

Molecular Structure and Synthesis

The compound has been involved in studies related to the synthesis and structure analysis of aromatic compounds. For instance, it has been used in the synthesis of arylpyran, where its structure showed recognition through complementary hydrogen bonds forming chains in its crystal structure (Milling, Cooley, Liskin, & Valente, 2009).

Fluorescence Probing and Reactive Oxygen Species Detection

The compound has shown potential in the development of novel fluorescence probes. It's been used to create probes that can detect reactive oxygen species (ROS), specifically highly reactive oxygen species (hROS) such as hydroxyl radical and peroxidase intermediates. These probes have been successfully applied to living cells, allowing the visualization of reactive oxygen species generated in stimulated neutrophils (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

A study has also explored the synthesis of derivatives of this compound for use as corrosion inhibitors. Specifically, methyl and ethyl esters of 4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid were synthesized and found to be effective in inhibiting the corrosion of mild steel in acidic environments. The compounds were shown to protect mild steel against corrosion by being adsorbed on its surface (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Properties

IUPAC Name

4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWLNJETPKSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine (0.02 g, 0.03 mmol) and triethylamine (0.02 ml, 0.15 mmol) in DCM (1 ml) was added 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid 2,5-dioxo-pyrrolidin-1-yl ester (0.016 g, 0.03 mmol). The mixture was stirred at room temperature for 1 hour, then concentrated in vacuo. The mixture was purified by column chromatography using ethyl acetate and hexanes as eluent to give N-4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzyl)-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid as a yellow solid (0.0126 g, 40%).
Name
4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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